(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15F3N2O3 and its molecular weight is 352.313. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has led to the development of methods for the synthesis and structural characterization of furan and pyrrole derivatives. For example, a study detailed the synthesis of 5,10,15-triaryl-21,23-dioxacorrole, highlighting the structural significance of furan in macrocyclic compounds (Miłosz Pawlicki, L. Latos‐Grażyński, & L. Szterenberg, 2002). Additionally, research on the atom-economical chemoselective synthesis from propargyl alcohols and terminal alkynes demonstrates the utility of furan and pyrrole in creating diverse chemical structures, highlighting their role in efficient synthetic strategies (Tao Wang, Xin-liang Chen, Li Chen, & Zhuang-Ping Zhan, 2011).
Molecular Design and Electronic Properties
Furan and pyrrole-based compounds have been investigated for their electronic properties and potential use in conducting materials. One study explored the electronic properties of furo[3,4-b]pyridine-based oligomers, indicating their suitability as n-doping conductive materials, thus underscoring the importance of furan and pyrrole in the design of materials with desirable electronic characteristics (Pansheng Ou, W. Shen, R. He, Xiao-hua Xie, Chenglu Zeng, & Ming Li, 2011).
Applications in Multicomponent Synthesis
Multicomponent approaches leveraging furan and pyrrole derivatives have been developed to synthesize complex molecules. This includes the synthesis of trisubstituted furans and tetrasubstituted pyrroles through a coupling-isomerization-Stetter-Paal-Knorr sequence, demonstrating the versatility of furan and pyrrole derivatives in constructing complex heterocyclic compounds with potential applications in drug development and material science (R. Braun & T. Müller, 2004).
Computational Studies and Chemical Reactivity
Computational studies have also been conducted to understand the reactivity and properties of furan and pyrrole derivatives. For instance, research on ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its electronic structure and potential reactivity, showcasing the importance of computational methods in predicting the behavior of furan and pyrrole-based compounds in chemical syntheses (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels within the cell. This results in the relaxation of smooth muscle cells and reduction of inflammatory cell activity, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in modulating inflammation by regulating the degradation of cyclic AMP . By inhibiting these enzymes, Ohtuvayre can influence both respiratory function and inflammatory responses.
Pharmacokinetics
As an inhaled treatment, it is likely to have a rapid onset of action and primarily local effects, with minimal systemic absorption
Result of Action
The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to improved respiratory function in patients with chronic obstructive pulmonary disease (COPD) . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-5-7-21-15(10-12)25-14-6-8-22(11-14)16(23)4-3-13-2-1-9-24-13/h1-5,7,9-10,14H,6,8,11H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWULVWNVYWHZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.